molecular formula C10H6F3N3O2 B1412926 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid CAS No. 1992985-92-8

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Cat. No.: B1412926
CAS No.: 1992985-92-8
M. Wt: 257.17 g/mol
InChI Key: OKHNABIQJIIFNM-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is a sophisticated heterocyclic building block designed for advanced research and development. This multifunctional scaffold is of significant interest in medicinal chemistry, particularly in the design of novel bioactive molecules. The presence of the 1H-imidazole moiety, a key pharmacophore in numerous FDA-approved antifungal agents , suggests potential for investigating new therapeutic candidates. The trifluoromethyl (-CF3) group, a staple in modern drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity through electron-withdrawing effects and halogen bonding , is strategically positioned on the pyridine ring. This combination makes the compound a valuable precursor for developing enzyme inhibitors or probing protein-ligand interactions. Furthermore, the carboxylate functional group on the pyridine ring (a picolinic acid derivative) provides a versatile handle for metal coordination, positioning this compound as a promising ligand for synthesizing coordination complexes . Such complexes are actively explored for their unique electronic properties and potential applications in nonlinear optics (NLO) and catalysis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-7(16-2-1-14-5-16)8(9(17)18)15-4-6/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHNABIQJIIFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline (or related precursors)

  • Route : Coupling of 3-bromo-5-trifluoromethylbenzoic acid derivatives with imidazole derivatives.
  • Method :
    • Starting from 3-bromo-5-trifluoromethylbenzoic acid, conversion to the corresponding acid chloride or ester is performed.
    • Nucleophilic substitution with imidazole derivatives in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., copper or palladium) under suitable solvents like DMF or toluene.
    • Alternatively, direct coupling via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) using boronic acids or halides.

Synthesis of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)pyridine-2-carboxylic acid

  • Route : Hydrolysis of the corresponding ester or nitrile intermediates.
  • Method :
    • Hydrolyzing methyl or nitrile derivatives of the pyridine ring using aqueous base (e.g., potassium hydroxide) in polar aprotic solvents like DMSO or water at elevated temperatures (~80°C).
    • Crystallization from suitable solvents yields the pure carboxylic acid form.

Conversion of Intermediates to the Target Acid

Hydrolysis of Nitrile Precursors

  • Reagents : Hydrogen peroxide or peroxide reagents with potassium carbonate or sodium hydroxide.
  • Conditions :
    • Temperature: 10°C to 40°C.
    • Solvent: Dimethyl sulfoxide (DMSO), water, or their mixtures.
    • Duration: 1-2 hours until complete hydrolysis.
  • Outcome : Formation of the carboxylic acid with high purity and crystalline form.

Direct Hydrolysis of Esters

  • Reagents : Aqueous alkali (potassium hydroxide or sodium hydroxide).
  • Conditions :
    • Reflux at about 80°C for 2-4 hours.
    • Followed by acidification with hydrochloric acid to precipitate the free acid.

Final Purification and Crystallization

  • Crystallization :
    • The crude product is dissolved in DMSO or water, then slowly cooled to induce crystallization.
    • The crystalline form is characterized by powder X-ray diffraction (PXRD), with specific peaks at about 5.8°, 11.65°, 16.35°, etc., corresponding to crystalline Form Ll.
  • Isolation :
    • Filtration, washing with cold solvent, and drying under vacuum produce the pure crystalline acid.

Data Summary and Comparative Analysis

Step Starting Material Reagents Conditions Product Yield Notes
1 3-bromo-5-trifluoromethylbenzoic acid Base (K2CO3), Pd catalyst Toluene, 110°C Coupled intermediate 63% Cross-coupling via Pd catalysis
2 Ester/nitrile derivative Hydrolyzing agent (H2O2 + K2CO3) DMSO, 10-40°C Carboxylic acid 80-90% Crystalline Form Ll
3 Crude product Crystallization Cooling Pure crystalline acid - Confirmed by PXRD

Research Findings and Optimization Strategies

  • Catalytic Routes : Use of palladium catalysis (e.g., Pd(dppf)Cl2) enhances coupling efficiency.
  • Hydrolysis : Hydrogen peroxide in DMSO offers a cleaner, environmentally friendly route for nitrile hydrolysis, avoiding harsh acids.
  • Crystallization : Slow cooling and solvent selection are critical for obtaining the desired crystalline form with high purity.
  • Scale-up : The process is amenable to large-scale manufacturing, with optimized reaction times and conditions reducing costs and increasing yields.

Notes on Process Advantages

  • Reduced Steps : The process minimizes intermediate isolations.
  • Scalability : Conditions are suitable for industrial synthesis.
  • Purity : Crystalline Form Ll exhibits high purity, confirmed via PXRD, with specific diffraction peaks.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Boronic acids, Halides, Copper or Palladium catalysts

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can serve as inhibitors of the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). A notable study demonstrated that modifications of the imidazole ring can enhance selectivity and potency against cancer cells expressing the BCR-ABL fusion protein .

Case Study: Nilotinib Synthesis

Nilotinib, a well-known BCR-ABL inhibitor, was synthesized using 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid as a key intermediate. The synthesis involved palladium-catalyzed arylation techniques, showcasing the compound's utility in developing targeted cancer therapies .

1.2 Antimicrobial Properties

This compound has also shown promise in antimicrobial applications. Its structural features allow it to interact effectively with bacterial enzymes, potentially leading to the development of new antibiotics. Research is ongoing to explore its efficacy against resistant strains of bacteria .

Material Science Applications

2.1 Development of Functional Materials

In material science, this compound is being explored for its ability to form coordination complexes with metals. These complexes have applications in catalysis and as sensors due to their unique electronic properties .

Data Table: Coordination Complexes

Metal IonComplex StabilityApplication
Cu(II)HighCatalytic processes
Zn(II)ModerateSensor development
Ni(II)HighPhotovoltaic materials

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

  • Starting Materials: Pyridine derivatives, imidazole.
  • Reagents: Trifluoroacetic acid (TFA), coupling agents.
  • Characterization Techniques: NMR, MS.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Key Structural Differences

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid () shares structural similarities with the target compound but differs in critical aspects:

Property 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic Acid 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
Molecular Formula C₁₀H₇F₃N₃O₂ (calculated) C₁₂H₇ClF₅N₃O₂
Molecular Weight ~258 g/mol (calculated) 355.65 g/mol
Core Heterocycle Pyridine with imidazole substituent Pyridine fused with pyrazole substituent
Key Substituents - Trifluoromethyl (position 5)
- Imidazole (position 3)
- Trifluoromethyl (position 5)
- Chloro (position 3)
- Difluoromethyl (position 5, pyrazole)
- Methyl (position 3, pyrazole)
Functional Groups Carboxylic acid (position 2) Carboxylic acid (position 4, pyrazole)

Functional Implications

The pyrazole ring in the comparator compound () introduces a methyl group, increasing hydrophobicity and possibly altering metabolic pathways .

Substituent Effects :

  • The chloro group in the comparator compound (position 3, pyridine) increases lipophilicity and may improve membrane permeability compared to the target compound’s imidazole substituent.
  • The difluoromethyl group (CF₂H) in the comparator compound () is less electron-withdrawing than CF₃ but still contributes to metabolic stability .

Carboxylic Acid Positioning :

  • The carboxylic acid in the target compound (position 2, pyridine) versus position 4 (pyrazole) in the comparator may influence acidity (pKa) and binding modes in biological systems.

Biological Activity

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H7F3N4O2
  • Molecular Weight : 252.18 g/mol
  • CAS Number : 250714-18-2

This compound features a pyridine ring substituted with a trifluoromethyl group and an imidazole moiety, which is crucial for its biological activity.

Enzymatic Interactions

The imidazole group in the compound is known to play a significant role in enzymatic processes. It can act as a proton donor or acceptor, facilitating various biochemical reactions. Imidazole derivatives have been shown to exhibit catalytic activities in acid-base and nucleophilic reactions, which are essential in many biological systems .

Anticancer Properties

Recent studies have highlighted the potential of imidazole-based compounds, including this compound, as anticancer agents. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism often involves inducing apoptosis and disrupting microtubule assembly .

In Vitro Studies

A study evaluating the biological activity of related compounds found that imidazole derivatives could significantly inhibit the growth of cancer cells at micromolar concentrations. For example, compounds similar to this compound showed effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents .

Binding Affinity Studies

Binding studies have demonstrated that the compound can interact with biological macromolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). These interactions are characterized by high binding constants (10^5–10^6 L mol^-1), suggesting strong affinity and potential for therapeutic applications .

Case Studies

Several case studies have documented the pharmacological effects of imidazole derivatives in clinical settings:

  • Breast Cancer Treatment : A derivative demonstrated significant apoptosis induction in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM, enhancing caspase activity and leading to morphological changes indicative of programmed cell death.
  • Dual Activity Compounds : Compounds based on imidazole structures have shown dual inhibitory effects on both BRAF V600E and p38α MAP kinases, which are critical pathways in cancer progression .

Summary Table of Biological Activities

Activity Concentration (µM) Effect
Microtubule Assembly Inhibition2040.76–52.03% inhibition
Apoptosis Induction1Enhanced caspase-3 activity (1.33–1.57 times)
Binding Affinity (BSA)-High binding constant (10^5–10^6 L mol^-1)

Q & A

Q. What are the optimal synthetic routes for 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling imidazole derivatives with a pyridine-carboxylic acid scaffold. Key steps include:

  • Step 1: Preparation of the pyridine intermediate (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid) via halogenation or carboxylation reactions .
  • Step 2: Nucleophilic substitution of the chloride group with imidazole under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Step 3: Purification via recrystallization from acetic acid/DMF mixtures to isolate the product .

Q. Table 1: Example Reaction Conditions

ReactantSolventBaseTemperatureTimeYield*
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidDMFK₂CO₃80°C12 h~60–70% (hypothetical)
*Yields are illustrative; actual data depend on reactant ratios and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the imidazole and trifluoromethyl group integration. The pyridine proton at C2 typically appears downfield due to electron withdrawal by the carboxylic acid .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion [M+H]⁺, ensuring correct molecular formula .

Q. What are the solubility properties of this compound, and how do they influence solvent selection?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and acetic acid. Key considerations:

  • Use DMF for coupling reactions due to its ability to stabilize intermediates .
  • Recrystallize from acetic acid to remove impurities .
  • Avoid alcohols for reactions, as they may esterify the carboxylic acid group .

Advanced Research Questions

Q. How can researchers address low yield during imidazole-pyridine coupling?

Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalysis: Use Cu(I) or Pd(0) catalysts to facilitate cross-coupling .
  • Microwave-assisted synthesis: Reduce reaction time and improve efficiency .
  • Protecting groups: Temporarily protect the carboxylic acid with methyl esters to enhance reactivity .

Q. How to resolve discrepancies in crystallographic data during structure refinement?

Methodological Answer:

  • Software tools: Use SHELX for high-resolution refinement. For twinned crystals, employ SHELXL’s twin-law commands .
  • Validation: Cross-check with Hirshfeld surface analysis to validate hydrogen bonding and π-π stacking interactions .
  • Data collection: Ensure high-resolution (<1.0 Å) X-ray data to minimize noise .

Q. Table 2: Crystallographic Refinement Workflow

StepTool/ParameterPurpose
Data integrationXDSIndex diffraction patterns
RefinementSHELXLOptimize atomic coordinates
ValidationPLATONCheck for twinning/disorder

Q. What computational approaches predict the electronic effects of the trifluoromethyl group?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model electron-withdrawing effects on the pyridine ring. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) to study steric and electronic complementarity .

Q. How to design structure-activity relationship (SAR) studies focusing on the trifluoromethyl group?

Methodological Answer:

  • Analog synthesis: Replace -CF₃ with -CH₃, -Cl, or -CN to assess electronic contributions .
  • Biological assays: Test analogs against enzyme targets (e.g., tyrosine kinases) to correlate substituent effects with IC₅₀ values .
  • Data analysis: Use QSAR models to quantify substituent contributions to activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Reactant of Route 2
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3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid

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